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Compound of Interest

Compound Name:
Methyl 6-aminopyridazine-3-

carboxylate

Cat. No.: B1315848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives

synthesized from or structurally related to "Methyl 6-aminopyridazine-3-carboxylate." The

data presented is compiled from various studies and highlights the potential of this scaffold in

the development of novel therapeutic agents. The information is organized to facilitate objective

comparison and is supported by detailed experimental protocols and pathway diagrams.

Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for various biological activities of

pyridazine derivatives. It is important to note that the core structures of the tested compounds

may vary slightly between studies, and direct comparison of absolute values should be made

with caution.

Table 1: Anticancer Activity of Pyridazine Derivatives
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Compound ID
Cancer Cell
Line

IC50 / GI50
(µM)

Target /
Pathway

Reference

Series 1:

Pyridazinone-

based Diarylurea

Derivatives

8f
Melanoma (LOX

IMVI)
GI% = 62.21 VEGFR-2 [1]

10l
NSCLC

(A549/ATCC)
GI50 = 1.66

VEGFR-2, p53,

Bax, Bcl-2
[1]

17a Prostate (PC-3) GI% = 100.14 VEGFR-2 [1]

Series 2: Pyrrolo-

pyridine/pyrimidi

ne Derivatives

with

Pyridazinone

Moiety

22g A549 (Lung) 2.19 ± 0.45 c-Met [2]

22g HepG2 (Liver) 1.32 ± 0.26 c-Met [2]

22g MCF-7 (Breast) 6.27 ± 1.04 c-Met [2]

22g PC-3 (Prostate) 4.63 ± 0.83 c-Met [2]

Series 3:

Pyrazol-4-yl

Pyridazinone

Derivatives

10 Hs746T (Gastric) Excellent c-Met [3]

12a Hs746T (Gastric) Excellent c-Met [3]

14a Hs746T (Gastric) Excellent c-Met [3]
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Note: "Excellent" indicates high activity as reported in the study, without specific numerical

values provided in the abstract.

Table 2: Antimicrobial Activity of Pyridazinone-based
Diarylurea Derivatives[1]

Compound ID Microorganism MIC (µg/mL)

10h Staphylococcus aureus 16

8g Candida albicans 16

Table 3: Kinase Inhibitory Activity of Pyridazine
Derivatives
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Compound ID Kinase Target
IC50 (nM) / Kᵢ
(nM)

Assay Type Reference

Series 1: N-

(Methyl-

d3)pyridazine-3-

carboxamide

Derivatives

30
TYK2 (STAT3

phosphorylation)

More potent than

deucravacitinib
Cellular Assay [1][4]

Series 2:

Imidazo[1,2-

b]pyridazine

Derivatives

6q Tyk2 JH2
Kᵢ = 0.015 -

0.035

Biochemical

Assay
[5]

6r Tyk2 JH2
Kᵢ = 0.015 -

0.035

Biochemical

Assay
[5]

6s Tyk2 JH2
Kᵢ = 0.015 -

0.035

Biochemical

Assay
[5]

6t Tyk2 JH2
Kᵢ = 0.015 -

0.035

Biochemical

Assay
[5]

Series 3: Pyrrolo-

pyridine/pyrimidi

ne Derivatives

with

Pyridazinone

Moiety

22f c-Met
Selected for

evaluation
Kinase Assay [2]

22g c-Met
Selected for

evaluation
Kinase Assay [2]
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26c c-Met
Selected for

evaluation
Kinase Assay [2]

26e c-Met
Selected for

evaluation
Kinase Assay [2]

Note: "More potent than deucravacitinib" and "Selected for evaluation" indicate findings from

the source without specific numerical data in the abstract.

Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and

allow for objective comparison of results.

Anticancer Activity Screening: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes reflect the number of viable cells present. These enzymes are

capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple

color.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds

(typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-

72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by

plotting the percentage of viability versus compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
Principle: This method determines the minimum inhibitory concentration (MIC) of an

antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a

microorganism.

Procedure:

Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well

microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria,

RPMI-1640 for fungi).

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5

McFarland standard).

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no

compound) and a sterility control (no inoculum).

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24

hours for bacteria, 35°C for 48 hours for yeast).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth.

Kinase Inhibition Assay (General Protocol)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific

kinase enzyme. The phosphorylation of a substrate by the kinase is quantified, often using

methods like ELISA, fluorescence, or luminescence.
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Procedure:

Reaction Setup: In a microplate, combine the kinase, a specific substrate, ATP, and the test

compound at various concentrations in a suitable reaction buffer.

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined

period to allow for the phosphorylation reaction to occur.

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be

done using a specific antibody for the phosphorylated substrate in an ELISA format, or by

measuring the amount of ATP consumed using a luminescent assay (e.g., Kinase-Glo).

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the

data to a dose-response curve.

Visualizations: Signaling Pathways and
Experimental Workflow
The following diagrams were created using Graphviz (DOT language) to illustrate key biological

pathways and a typical experimental workflow for screening a compound library.
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Caption: A generalized experimental workflow for the screening and development of a library of

chemical compounds.
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Click to download full resolution via product page

Caption: The TYK2 signaling pathway and the inhibitory action of pyridazine-3-carboxamide

derivatives.
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Caption: The c-Met signaling pathway and the inhibitory action of pyridazinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1315848?utm_src=pdf-body-img
https://www.benchchem.com/product/b1315848?utm_src=pdf-body-img
https://www.benchchem.com/product/b1315848?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the
Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase
inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally
Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Guide to the Biological Activity of Methyl
6-aminopyridazine-3-carboxylate Derivatives]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1315848#biological-activity-screening-of-a-library-
of-methyl-6-aminopyridazine-3-carboxylate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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